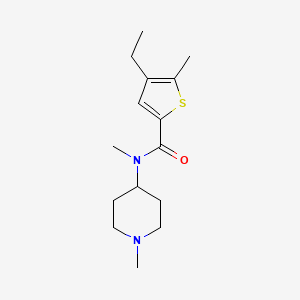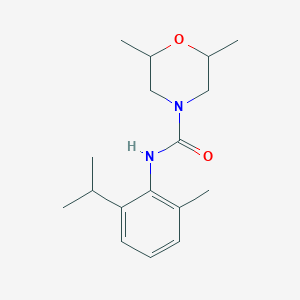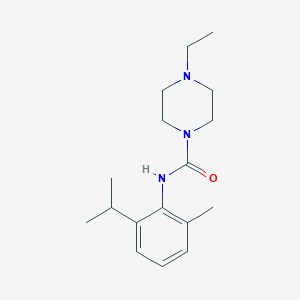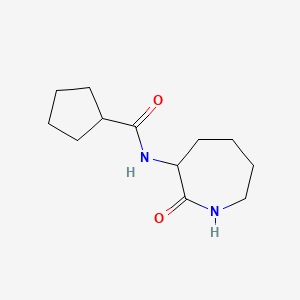![molecular formula C14H15ClN2O B7512861 N-[(2-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7512861.png)
N-[(2-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide, also known as C646, is a small molecule inhibitor that targets the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). C646 has been widely used in scientific research due to its ability to inhibit PCAF-mediated acetylation of histones and non-histone proteins.
Mechanism of Action
N-[(2-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide inhibits PCAF-mediated histone acetylation by binding to the acetyl-CoA binding site of PCAF. This binding prevents the transfer of the acetyl group from acetyl-CoA to the lysine residue on the histone substrate, thereby inhibiting histone acetylation. This compound has been shown to be a reversible inhibitor of PCAF, with a Ki value of 400 nM.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of PCAF-mediated histone acetylation by this compound has been shown to affect gene expression, DNA repair, and cell cycle progression. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[(2-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide is its specificity for PCAF. This specificity allows researchers to study the function of PCAF without affecting the activity of other HATs. Additionally, this compound is a reversible inhibitor, which allows for the temporary inhibition of PCAF activity. However, one limitation of this compound is its relatively low potency compared to other HAT inhibitors. This may require higher concentrations of this compound to achieve the desired effect, which could lead to off-target effects.
Future Directions
There are several future directions for the use of N-[(2-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide in scientific research. One potential direction is the use of this compound in combination with other inhibitors to target multiple HATs simultaneously. This could provide a more comprehensive understanding of the role of HATs in various biological processes. Another potential direction is the development of more potent and selective PCAF inhibitors based on the structure of this compound. These inhibitors could be used to further elucidate the role of PCAF in various biological processes and may have potential as anti-cancer agents. Additionally, the use of this compound in animal models could provide valuable insights into the in vivo effects of PCAF inhibition.
Synthesis Methods
N-[(2-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-chlorobenzylamine with 2-bromoacetophenone to form 2-(2-chlorobenzylidene)acetophenone, which is then reacted with methylamine to form N-(2-chlorobenzyl)-N-methylacetamide. This intermediate is then reacted with pyrrole-2-carboxylic acid to form this compound.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide has been widely used in scientific research as a tool compound to study the role of PCAF in various biological processes. PCAF is a histone acetyltransferase that plays a critical role in regulating gene expression, DNA repair, and cell cycle progression. This compound has been shown to specifically inhibit PCAF-mediated histone acetylation without affecting the activity of other HATs. This specificity makes this compound a valuable tool for studying the function of PCAF in various biological processes.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-16-9-5-8-13(16)14(18)17(2)10-11-6-3-4-7-12(11)15/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNDYIQZSWKKBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N(C)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7512813.png)








![N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7512876.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7512885.png)
![N-[(2-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7512891.png)
